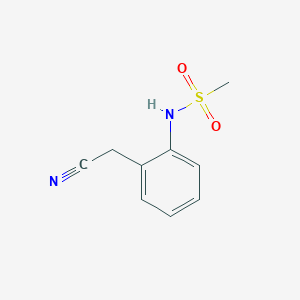

2-(Methylsulfonamido)phenylacetonitrile

Description

2-(Methylsulfonamido)phenylacetonitrile (CAS: 36268-70-9) is an organosulfur compound with the molecular formula C₉H₁₀N₂O₂S. Its structure consists of a phenyl ring substituted with a methylsulfonamido (-SO₂NHCH₃) group at the ortho position and an acetonitrile (-CH₂CN) moiety. The sulfonamido group enhances hydrogen-bonding capacity and metabolic stability, while the nitrile group serves as a versatile intermediate for further chemical modifications .

Properties

IUPAC Name |

N-[2-(cyanomethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-9-5-3-2-4-8(9)6-7-10/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHDVFAYFWDZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261539 | |

| Record name | N-[2-(Cyanomethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-70-9 | |

| Record name | N-[2-(Cyanomethyl)phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Cyanomethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Methylsulfonamido)phenylacetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H10N2O2S

- Molecular Weight : 198.25 g/mol

- Structure : The compound features a phenyl ring substituted with a methylsulfonamido group and an acetonitrile moiety, which may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been shown to downregulate key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases.

The biological effects of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling cascades that regulate growth and inflammation.

- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells, contributing to its protective effects against cancer and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases.

Study 2: Anticancer Properties

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Methylbenzenesulfonamide | Moderate | No | Yes |

| Sulfanilamide | Yes | Moderate | No |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Cyanogenic Glycosides

Several phenylacetonitrile derivatives are cyanogenic glycosides, such as amygdalin and prunasin variants. These compounds differ in their glycosylation patterns:

- Amygdalin (CAS: 29883-15-6) features a phenylacetonitrile core linked to two β-D-glucose units via a 1→6 glycosidic bond. Its molecular weight (480 g/mol) and retention time (6.6 min) are higher than 2-(Methylsulfonamido)phenylacetonitrile due to the bulky sugar moieties .

- Prunasin pentoside (CAS: N/A) has a pentosyl-glucopyranosyl chain, resulting in a lower molecular weight (450 g/mol) and similar retention time (6.9 min). Unlike this compound, these glycosides lack sulfonamide functionality, limiting their use in non-biological applications .

| Compound | Molecular Weight (g/mol) | Retention Time (min) | Key Functional Groups |

|---|---|---|---|

| This compound | 210.25 | N/A | Sulfonamido, nitrile |

| Amygdalin | 480 | 6.6 | Nitrile, disaccharide |

| Prunasin pentoside | 450 | 6.9 | Nitrile, pentosyl-glucopyranose |

Key Insight: The absence of glycosidic linkages in this compound enhances its synthetic versatility compared to cyanogenic glycosides, which are primarily studied for their enzymatic hydrolysis and toxicity profiles .

Halogenated and Fluorinated Derivatives

3-(Trifluoromethyl)phenylacetonitrile (CAS: N/A) and 4-chloro-2-(trifluoromethyl)phenylacetonitrile (CAS: N/A) are industrial analogs with halogen substitutions. These compounds exhibit distinct physicochemical properties:

- 3-(Trifluoromethyl)phenylacetonitrile : The trifluoromethyl (-CF₃) group increases thermal stability and lipophilicity, making it valuable in agrochemicals (e.g., pesticides) and pharmaceuticals. Its market size reached USD 150 million in 2024, driven by demand for fluorinated intermediates .

- 4-Chloro-2-(trifluoromethyl)phenylacetonitrile : The chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, it poses higher toxicity risks (GHS hazard class: H302) compared to this compound .

Key Insight : The sulfonamido group in this compound offers a balance between reactivity and safety, contrasting with the high stability but elevated toxicity of halogenated analogs .

Glycosylated Phenylacetonitrile Derivatives

lists multiple glycosylated phenylacetonitriles, such as 2(R)-(β-D-Glucopyranosyloxy)phenylacetonitrile (Compound 13) and 2-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyloxy]phenylacetonitrile (Compound 19). These compounds are intermediates in cyanogenic glycoside biosynthesis and recycling pathways. Unlike this compound, their biological roles are tied to plant defense mechanisms, where enzymatic hydrolysis releases toxic hydrogen cyanide .

Key Insight : While glycosylated derivatives are evolutionarily optimized for specific biological functions, this compound’s synthetic flexibility makes it more suitable for industrial and pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.